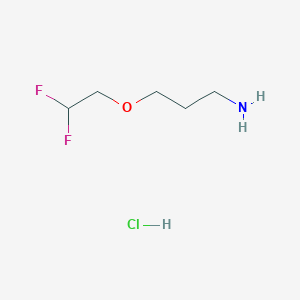

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1394041-00-9 . It has a molecular weight of 175.61 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2,2-difluoroethoxy)-1-propanamine hydrochloride . The InChI code is 1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties for 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Characterization

The synthesis and characterization of various amines, including structures similar to 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride, have been extensively studied. For instance, the development of N3O3 amine phenols through the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes provides insights into the chemical versatility and potential applications of such compounds in material science and coordination chemistry (Liu et al., 1993). These amine phenols have been characterized using various spectroscopic methods, indicating their potential utility in synthesizing complex metal ions.

Corrosion Inhibition

Amines have also been investigated for their inhibitive performance on metal corrosion. The synthesis of tertiary amines and their application as corrosion inhibitors for carbon steel in aqueous environments demonstrates the practical applications of these compounds in protecting industrial materials. Through electrochemical assays, certain amines have shown to significantly retard the anodic dissolution of iron, highlighting the protective layer they form on metal surfaces to prevent corrosion (Gao et al., 2007).

Optical Detection and Sensing

The modification of chlorophyll derivatives for optical detection of various amines presents another intriguing application. These modified compounds react with amines to form hemiaminal-type adducts, which can be used for the selective detection of specific amines based on absorption spectral changes. This capability has significant implications for environmental monitoring and chemical sensing, showcasing the diverse functionalities of amines in analytical chemistry (Tamiaki et al., 2013).

Organic Synthesis

In organic synthesis, amines serve as key intermediates and functional groups for constructing complex molecules. For example, the development of new protecting and activating groups for amine synthesis using 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride highlights the role of functionalized amines in facilitating various organic transformations. These compounds allow for the easy sulfonation of amines and their subsequent alkylation, demonstrating the utility of amines in synthetic organic chemistry (Sakamoto et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJFQLLJTLLJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)

![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)

![4-(4-fluorobenzyl)-3-{[4-fluoro-3-(trifluoromethyl)benzyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2723249.png)

![2-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2723250.png)

![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)